molecular formula C14H11NO3 B12626846 5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione CAS No. 918413-27-1

5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione

Cat. No.: B12626846
CAS No.: 918413-27-1
M. Wt: 241.24 g/mol
InChI Key: BWLDSSYGZQWKEJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a heterocyclic compound that features a unique fusion of furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted furan with a suitable pyrrole derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-3-phenyl-1H-pyrrole-1,4(5H)-dione
  • 5,6-Dimethyl-3-phenyl-1H-furan-1,4(5H)-dione
  • 3-Phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione

Uniqueness

5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its fused furan and pyrrole rings, which confer distinct chemical and biological properties

Properties

CAS No.

918413-27-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4,5-dimethyl-1-phenylfuro[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C14H11NO3/c1-8-10-11(13(16)15(8)2)12(18-14(10)17)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

BWLDSSYGZQWKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(OC2=O)C3=CC=CC=C3)C(=O)N1C

Origin of Product

United States

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